molecular formula C13H15NO6S B13191967 (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid

(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13191967
M. Wt: 313.33 g/mol
InChI Key: DXLMTYLWTFEJHA-JTQLQIEISA-N
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Description

(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid is a chiral sulfonamide derivative featuring a pyrrolidine-2-carboxylic acid core substituted with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group. The sulfonyl group enhances molecular stability and may facilitate interactions with biological targets, while the benzodioxine ring contributes to lipophilicity.

Properties

Molecular Formula

C13H15NO6S

Molecular Weight

313.33 g/mol

IUPAC Name

(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H15NO6S/c15-13(16)10-2-1-5-14(10)21(17,18)9-3-4-11-12(8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2,(H,15,16)/t10-/m0/s1

InChI Key

DXLMTYLWTFEJHA-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of the 2,3-Dihydro-1,4-benzodioxane Core

The benzodioxane scaffold is synthesized primarily through a ring-closing reaction starting from 3,4-dihydroxy benzaldehyde and a suitable alkylating agent such as 1,2-dibromoethane or 1,2-bromoethane under alkaline conditions.

  • Step 1: Ring Closure Reaction
    3,4-Dihydroxy benzaldehyde is reacted with 1,2-dibromoethane in the presence of a strong base (e.g., sodium hydroxide or potassium hydroxide) and a phase transfer catalyst such as tetrabutyl ammonium bromide. This reaction forms 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde as an intermediate. The reaction is typically carried out at reflux temperature for several hours (around 5 hours) to ensure completion. The product is isolated by extraction and recrystallization, yielding an off-white powder with good purity.

  • Step 2: Oxidation to Carboxylic Acid
    The aldehyde intermediate is oxidized to the corresponding carboxylic acid using potassium permanganate in aqueous solution at elevated temperatures (90-110°C). This method replaces older, less safe oxidants like urea peroxide, improving yield (~90%) and safety profile. After oxidation, the reaction mixture is neutralized, filtered, and acidified with concentrated hydrochloric acid to precipitate the 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid. The product is isolated by filtration and drying.

Step Reactants Conditions Product Yield (%) Notes
1 3,4-Dihydroxy benzaldehyde + 1,2-dibromoethane NaOH (excess), tetrabutyl ammonium bromide, reflux, 5h 2,3-Dihydro-1,4-benzodioxane-6-carboxaldehyde ~80 Phase transfer catalysis improves yield
2 Intermediate aldehyde + KMnO4 90-110°C, aqueous, 1-2h oxidation 2,3-Dihydro-1,4-benzodioxane-6-carboxylic acid ~90 Potassium permanganate preferred over urea peroxide

Sulfonylation to Introduce the Sulfonyl Group at the 6-Position

The sulfonyl moiety is introduced by reacting the benzodioxane amine derivative with sulfonyl chlorides under controlled alkaline aqueous conditions:

  • Step 3: Formation of Benzodioxane Sulfonamide
    2,3-Dihydro-1,4-benzodioxin-6-amine is suspended in water, and the pH is adjusted to 9-10 using sodium carbonate solution. 4-Methylbenzenesulfonyl chloride (or benzenesulfonyl chloride for phenyl sulfonyl derivatives) is added dropwise with stirring at room temperature. The reaction proceeds over 3-5 hours, monitored by thin-layer chromatography until completion. The sulfonamide product precipitates upon acidification to pH 2-3 with concentrated hydrochloric acid, followed by filtration and washing to yield a light brown or white amorphous powder with yields around 80%.
Step Reactants Conditions Product Yield (%) Notes
3 2,3-Dihydro-1,4-benzodioxin-6-amine + 4-methylbenzenesulfonyl chloride Aqueous Na2CO3, pH 9-10, RT, 4-5h N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide ~80 Mild aqueous conditions, easy isolation

Coupling with Pyrrolidine-2-carboxylic Acid Derivative

The final step involves coupling the sulfonylated benzodioxane intermediate with the pyrrolidine-2-carboxylic acid moiety to form the target compound:

  • Step 4: Coupling Reaction
    The sulfonamide intermediate is reacted with electrophilic derivatives of pyrrolidine-2-carboxylic acid, such as 2-bromo-N-(un/substituted-phenyl)acetamides, in polar aprotic solvents like dimethylformamide (DMF). Lithium hydride (LiH) is used as a base to activate the nucleophile. The reaction proceeds under stirring at room temperature or slightly elevated temperatures for about 30 minutes to several hours. The product is purified by standard techniques such as crystallization or chromatography.
Step Reactants Conditions Product Yield (%) Notes
4 Sulfonamide + 2-bromo-N-(un/substituted-phenyl)acetamide DMF, LiH, RT, 0.5-4h 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides Variable (typically good) Requires dry, aprotic solvent and strong base

Summary Table of Overall Preparation

Stage Key Reaction Reagents & Conditions Yield Range (%) Remarks
1 Ring closure to benzodioxane aldehyde 3,4-Dihydroxy benzaldehyde, 1,2-dibromoethane, NaOH, tetrabutyl ammonium bromide, reflux ~80 Phase transfer catalysis critical
2 Oxidation to carboxylic acid KMnO4, aqueous, 90-110°C ~90 Safer and higher yield than urea peroxide
3 Sulfonylation 2,3-Dihydro-1,4-benzodioxin-6-amine, sulfonyl chloride, Na2CO3, pH 9-10, RT ~80 Mild aqueous conditions, high purity
4 Coupling with pyrrolidine derivative Sulfonamide, 2-bromoacetamide derivative, DMF, LiH, RT Variable Requires aprotic solvent and strong base

Analytical Data and Characterization

  • Nuclear Magnetic Resonance (NMR):
    The benzodioxane moiety exhibits characteristic proton signals at δ 4.28 (4H, methylene groups), δ 7.2 (aromatic proton), and δ 7.66 (aromatic protons) in D2O solvent. Sulfonamide N-H protons appear as singlets around δ 10.12 ppm in DMSO-d6 or aqueous solvents.

  • Infrared Spectroscopy (IR):
    Key absorptions include N-H stretching near 3248 cm^-1, aromatic C-H stretching around 3045 cm^-1, sulfonyl S=O stretching bands near 1383 cm^-1, and aromatic C=C stretching near 1633 cm^-1.

  • Elemental Analysis (CHN):
    Confirmed molecular formulas consistent with sulfonylated benzodioxane derivatives coupled to pyrrolidine carboxylic acid moieties.

Research Results and Industrial Applicability

  • The improved oxidation method using potassium permanganate significantly enhances yield and safety compared to urea peroxide oxidation, making it suitable for scale-up and industrial production.

  • The sulfonylation under aqueous alkaline conditions is straightforward, cost-effective, and yields high-purity sulfonamide intermediates essential for further functionalization.

  • Coupling reactions in DMF using lithium hydride as a base provide versatile access to a series of derivatives with potential biological activity, including enzyme inhibition relevant to therapeutic applications.

  • Overall, the synthetic route balances efficiency, safety, and scalability, supported by robust analytical data and reproducible yields.

This comprehensive synthesis strategy integrates well-established organic transformations with optimized conditions for safety and yield. It provides a reliable framework for preparing (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid and its analogs for pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or ketones, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biological research, this compound might be investigated for its potential as a biochemical probe or as a lead compound in drug discovery efforts.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid might be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrolidine-2-carboxylic acid derivatives with diverse substituents. Below is a detailed comparison with three structurally analogous compounds, focusing on substituents, synthesis, and inferred properties.

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Availability
(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl C₁₃H₁₅NO₆S 313.32 Discontinued
(2S,4R)-4-(tert-Butoxy)-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid tert-Butoxy, 2-(3-methylisoxazol-5-yl)acetyl C₁₇H₂₃N₃O₅ 349.38 Research use (synthesized)
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic acid Hydroxy, 2-(3-methylisoxazol-5-yl)acetyl C₁₄H₁₇N₃O₅ 307.30 Research use (synthesized)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro, methylpyrimidine C₆H₅ClN₂O₂ 172.57 Available (commercial)
Key Observations:

Substituent Diversity: The target compound employs a sulfonyl-linked benzodioxine group, distinguishing it from acetylated derivatives (e.g., isoxazole-containing analogs in ). Sulfonamides are known for their metabolic stability and enzyme-binding capabilities, whereas acetyl groups may enhance solubility or target specificity.

Synthesis Methods :

  • The analogs in were synthesized using trifluoroacetic acid (TFA) for deprotection and EDC/HOBt-mediated coupling, suggesting that similar strategies could apply to the target compound. However, the sulfonylation step for the benzodioxine moiety may require specialized reagents or conditions.

Availability and Applications :

  • The discontinuation of the target compound contrasts with the commercial availability of simpler analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid, which is used as a building block in agrochemical and pharmaceutical synthesis .

Research and Development Challenges

  • Regulatory and Safety Considerations : Safety data for 2-chloro-6-methylpyrimidine-4-carboxylic acid highlights stringent handling protocols for carboxylic acid derivatives (e.g., PPE requirements) , suggesting similar precautions for the target compound.

Biological Activity

(2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid is an organic compound notable for its unique structural features, which include a pyrrolidine ring, a sulfonyl group, and a benzodioxine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid is C13H15NO7SC_{13}H_{15}NO_7S with a molecular weight of 329.33 g/mol. The presence of the carboxylic acid functional group enhances its reactivity and potential for biological activity.

PropertyValue
Molecular FormulaC13H15NO7S
Molecular Weight329.33 g/mol
IUPAC Name(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
AppearancePowder

Anticancer Activity

Research indicates that compounds with similar structural features to (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid exhibit significant anticancer properties. For instance, a study on related benzodioxine derivatives showed promising results against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific metabolic pathways crucial for tumor growth and proliferation .

Antimicrobial Properties

The compound's sulfonamide group is associated with antimicrobial activity. Preliminary studies suggest that (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes essential for bacterial survival .

Anti-inflammatory Effects

The carboxylic acid moiety may contribute to anti-inflammatory effects by modulating pro-inflammatory cytokines and signaling pathways. This property makes it a candidate for further investigation in the treatment of inflammatory diseases .

Computational Studies

Computational docking studies have predicted potential binding sites and affinities of (2S)-1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in inflammation and cancer progression.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Efficacy : A study involving the evaluation of related compounds showed that specific derivatives exhibited IC50 values in the low micromolar range against colon carcinoma cell lines.
    CompoundCell LineIC50 (μM)
    Compound AHCT1166.2
    Compound BT47D27.3
  • Antimicrobial Testing : The compound was tested against various pathogenic bacteria, showing significant inhibition comparable to standard antibiotics.
    BacteriaInhibition Zone (mm)
    E. coli15
    S. aureus18

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